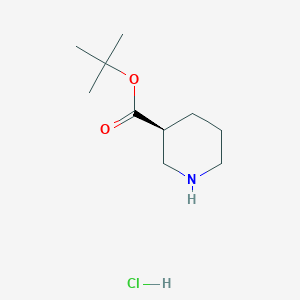

Tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride

Description

Tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride (CAS: 164323-84-6) is a chiral piperidine derivative with a methyl ester group and a tert-butyl carbamate moiety. Its molecular formula is C7H14ClNO2, and it has a molecular weight of 179.64 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. The (3S)-stereochemistry is critical for applications in asymmetric synthesis and pharmaceutical intermediates, particularly in anticonvulsants and neuromodulators .

Properties

IUPAC Name |

tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTUZXRGYYMCBP-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to other piperidine carboxylates, azetidine derivatives, and substituted esters. Key distinctions include ester group size , ring substituents , stereochemistry , and ring size . Below is a detailed analysis:

Structural and Functional Group Comparisons

Key Findings

Ester Group Influence :

- Methyl esters (e.g., target compound) are more prone to hydrolysis than tert-butyl esters (e.g., CAS 1172835-68-5), which resist enzymatic degradation due to steric hindrance .

- Ethyl esters (e.g., ) exhibit intermediate hydrolysis rates, balancing stability and reactivity .

Stereochemical Specificity :

- The S-enantiomer (target compound) is pharmacologically distinct from the R-enantiomer (e.g., resolved in ), which may show reduced binding affinity in chiral drug targets .

Substituent Effects :

- Trifluoromethyl groups (e.g., ) increase lipophilicity (logP) by ~1.5 units, enhancing blood-brain barrier penetration compared to unsubstituted analogs .

- Boc-protected amines (e.g., ) enable further functionalization, unlike the target compound’s simpler structure .

Ring Size and Strain :

- Azetidine derivatives (4-membered rings) exhibit higher ring strain, leading to faster reaction kinetics in ring-opening reactions compared to 6-membered piperidines .

Biological Activity

Tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.

Tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride is a piperidine derivative characterized by the presence of a tert-butyl group and a carboxylate functional group. Its molecular formula is C12H23ClN2O2, and it is known for its stability and reactivity, making it suitable for various chemical reactions including oxidation, reduction, and nucleophilic substitution.

The biological activity of Tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can function as an inhibitor or modulator , potentially influencing various biochemical pathways. For example, it has been investigated for its role in modulating potassium channels, which are critical in various physiological processes .

Biological Activities

- Enzyme Inhibition :

- Ion Channel Modulation :

Case Studies

Several studies have highlighted the biological activity of Tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride:

- Study on Potassium Channels : A study demonstrated that the compound enhances the binding affinity to potassium channels compared to related compounds. This suggests potential therapeutic applications in conditions related to ion channel dysfunction.

- Inhibition of Pyruvate Dehydrogenase Kinase : Another investigation focused on the compound's ability to inhibit pyruvate dehydrogenase kinase, showing promising results in metabolic modulation and potential implications for metabolic disorders .

Research Applications

Tert-butyl (3S)-piperidine-3-carboxylate;hydrochloride is utilized in various fields of research:

- Medicinal Chemistry : It serves as a building block for synthesizing novel therapeutic agents.

- Biochemistry : Employed in studies investigating enzyme mechanisms and protein interactions.

- Pharmaceutical Development : Investigated for its potential as a drug candidate due to its favorable pharmacokinetic properties .

Summary Table of Biological Activities

Q & A

Q. What safety protocols should be followed when handling tert-butyl (3S)-piperidine-3-carboxylate hydrochloride in laboratory settings?

- Methodological Answer: Always wear PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, remove contaminated clothing and wash thoroughly with soap and water . For inhalation exposure, move the affected individual to fresh air and monitor for respiratory irritation. Consult a physician immediately and provide the SDS for reference .

Q. How is tert-butyl (3S)-piperidine-3-carboxylate hydrochloride synthesized, and what are critical reaction conditions?

- Methodological Answer: A common approach involves Boc-protection of the piperidine nitrogen followed by esterification. For example, tert-butyl carbamate derivatives are synthesized using Boc-anhydride in dichloromethane with catalysts like DMAP and triethylamine at 0–20°C . Reaction optimization requires strict temperature control and anhydrous conditions to avoid side reactions.

Q. Which analytical techniques are used to confirm the purity and stereochemistry of this compound?

- Methodological Answer: Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C). Chiral integrity is confirmed using chiral HPLC or polarimetry. For structural validation, high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for tert-butyl (3S)-piperidine-3-carboxylate hydrochloride derivatives?

- Methodological Answer: Contradictions often arise from solvent effects or conformational flexibility. Use 2D NMR (COSY, NOESY) to assign stereochemistry and verify coupling constants. Compare data with structurally analogous compounds, such as (S)-N-Boc-piperidine-3-carboxylate ethyl ester (CAS 191599-51-6), which shares similar stereoelectronic properties .

Q. What strategies optimize reaction yields in chiral syntheses involving tert-butyl (3S)-piperidine-3-carboxylate intermediates?

Q. How does the stability of tert-butyl (3S)-piperidine-3-carboxylate hydrochloride vary under different pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies:

- Acidic conditions (pH < 3): Hydrolysis of the ester group occurs, monitored by HPLC.

- Basic conditions (pH > 9): Boc-deprotection dominates, requiring neutralization post-reaction.

- Thermal stability: Use TGA/DSC to determine decomposition thresholds (typically >150°C). Store at 2–8°C in airtight containers to prevent moisture absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.